Simetryn

Description

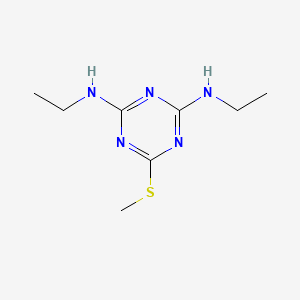

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLWZSOBALDPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037596 | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-70-6 | |

| Record name | Simetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simetryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simetryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036180247V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simetryn mechanism of action on photosystem II

<Simetryn's Interaction with Photosystem II: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the triazine class of herbicides, exerts its phytotoxic effects by potently inhibiting photosynthetic electron transport within Photosystem II (PSII). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. We will dissect its binding affinity for the D1 protein, the consequential disruption of the electron transport chain, and the resulting downstream physiological effects. Furthermore, this guide details established experimental protocols, including chlorophyll fluorescence analysis, thermoluminescence, and oxygen evolution measurements, which are pivotal for characterizing and quantifying the inhibitory effects of this compound and other PSII-targeting compounds. This comprehensive resource is designed to equip researchers and professionals in drug and herbicide development with the foundational knowledge and practical methodologies required to investigate PSII inhibition.

Introduction: The Central Role of Photosystem II in Photosynthesis

Photosystem II (PSII) is a large, multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1][2] It plays a vital role in the light-dependent reactions of photosynthesis by harnessing light energy to oxidize water, thereby releasing electrons, protons, and molecular oxygen.[3][4] The electrons derived from water splitting are transferred through a series of redox-active cofactors within the PSII reaction center. This electron flow is ultimately coupled to the reduction of plastoquinone (PQ) to plastoquinol (PQH2), a mobile electron carrier in the thylakoid membrane.[3][5] The PQH2 then shuttles electrons to the cytochrome b6f complex, contributing to the generation of a proton gradient that drives ATP synthesis.[3] The electrons are eventually transferred to Photosystem I (PSI), where they are used to reduce NADP+ to NADPH.[4] Both ATP and NADPH are essential energy currencies for the fixation of carbon dioxide in the Calvin cycle.

The core of the PSII reaction center is a heterodimer of the D1 (PsbA) and D2 (PsbD) proteins.[4] These proteins bind the majority of the redox-active cofactors involved in electron transport, including the primary electron donor P680, pheophytin, and the primary and secondary quinone acceptors, QA and QB.[4] The QB-binding site, located on the D1 protein, is a critical juncture for electron flow and serves as the primary target for a wide range of herbicides, including this compound.[2][6][7][8]

The Molecular Mechanism of this compound's Inhibitory Action

This compound, a triazine herbicide, functions by disrupting the photosynthetic electron transport chain at the level of PSII.[1][6][9][10] Its mechanism of action is characterized by its high affinity for and binding to the QB-binding niche on the D1 protein.[6][8]

Competitive Inhibition at the QB-Binding Site

Under normal physiological conditions, a plastoquinone molecule from the membrane pool binds to the QB site on the D1 protein. It accepts two electrons sequentially from the primary quinone acceptor, QA, and is subsequently protonated to form plastoquinol (PQH2).[3] This reduced plastoquinol then detaches from the D1 protein and diffuses into the thylakoid membrane to transfer its electrons to the cytochrome b6f complex.[3]

This compound acts as a competitive inhibitor, vying with plastoquinone for the same binding pocket on the D1 protein.[6][8] Due to its structural similarity to the quinone head group of plastoquinone, this compound can occupy this site, effectively blocking the binding of the native plastoquinone molecule.[6][8] This physical obstruction prevents the transfer of electrons from QA to QB, bringing the linear electron transport chain to a halt.[6][7][8]

The Consequences of Blocked Electron Transport

The blockage of electron flow between QA and QB has several immediate and severe consequences for the photosynthetic apparatus:

-

Inhibition of ATP and NADPH Synthesis: The interruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.[6][8] Without these essential energy carriers, the plant cannot fix carbon dioxide and produce the carbohydrates needed for growth and survival.

-

Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA that results from the blocked electron flow leads to the formation of highly reactive and damaging oxygen species (ROS), such as singlet oxygen and superoxide radicals.[8][11] The accumulation of these ROS leads to oxidative stress, causing lipid peroxidation, protein damage, and ultimately, cell death.[8]

-

Photoinhibition: The inability to dissipate absorbed light energy through photochemistry increases the likelihood of photoinhibitory damage to the PSII reaction center.[11] This can involve damage to the D1 protein itself, further impairing photosynthetic capacity.

The visible symptoms of this compound toxicity in plants, such as interveinal chlorosis (yellowing between the leaf veins) followed by necrosis (tissue death), are a direct result of these molecular events.[9]

Visualizing the Mechanism of Action

Photosystem II and the Electron Transport Chain

The following diagram illustrates the key components of Photosystem II and the linear electron transport chain, highlighting the site of this compound inhibition.

Caption: this compound competitively inhibits electron transfer at the QB site on the D1 protein of PSII.

Experimental Protocols for Studying this compound's Effects

Several biophysical techniques are routinely employed to investigate the mechanism of action of PSII-inhibiting herbicides like this compound. These methods provide quantitative data on the impact of the inhibitor on different aspects of PSII function.

Chlorophyll a Fluorescence Analysis

Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry.[12][13][14] By measuring the fluorescence emitted from chlorophyll a molecules in PSII, one can gain insights into the efficiency of light energy conversion and the status of the electron transport chain.[12][13]

Key Parameters:

-

Fv/Fm (Maximum Quantum Yield of PSII): This parameter reflects the potential maximum efficiency of PSII photochemistry. A decrease in Fv/Fm indicates stress or damage to the PSII reaction centers.[13]

-

OJIP Transient: The polyphasic rise in chlorophyll fluorescence upon illumination (the OJIP curve) provides detailed information about the redox state of the electron acceptors QA and QB.[7][15] Herbicides that block electron transport at the QB site, like this compound, cause a characteristic change in the shape of the OJIP curve, particularly a rapid rise to the maximal fluorescence level (P-step).[16]

Experimental Protocol: Measuring Fv/Fm and the OJIP Transient

-

Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 20-30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is oxidized).[13]

-

Minimal Fluorescence (Fo) Measurement: A weak measuring light is applied to determine the minimal fluorescence level (Fo), when the PSII reaction centers are open.

-

Maximal Fluorescence (Fm) Measurement: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers (QA is fully reduced). The peak fluorescence during this pulse is the maximal fluorescence (Fm).

-

OJIP Transient Recording: Following dark adaptation, a continuous, high-intensity actinic light is applied, and the fluorescence emission is recorded over a period of about one second to capture the full OJIP transient.

-

Data Analysis: The Fv/Fm is calculated as (Fm - Fo) / Fm.[13] The OJIP curve is analyzed to determine the fluorescence levels at the J, I, and P steps, which correspond to the reduction states of QA and the plastoquinone pool.

Thermoluminescence

Key Bands:

-

B-band: Arises from the recombination of the S2/S3 states of the oxygen-evolving complex with the reduced secondary quinone acceptor, QB-.[20]

-

Q-band: Results from the recombination of the S2 state with the reduced primary quinone acceptor, QA-.[21]

Experimental Protocol: Thermoluminescence Measurement

-

Sample Preparation: Isolated thylakoid membranes or leaf discs are prepared and placed in the thermoluminescence instrument.

-

Pre-illumination: The sample is illuminated with a specific number of saturating flashes at a low temperature (e.g., -5°C) to generate specific charge-separated states.

-

Heating and Detection: The sample is then heated at a constant rate (e.g., 0.5°C/s) in the dark, and the emitted light is detected by a photomultiplier tube.

-

Glow Curve Analysis: The intensity of the emitted light is plotted against the temperature to generate the glow curve. The positions and intensities of the B and Q bands are then analyzed.

Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.[23][24] A Clark-type oxygen electrode or an optode can be used to measure changes in the concentration of dissolved oxygen in a suspension of isolated chloroplasts, thylakoids, or algal cells.[24][25]

Experimental Protocol: Measuring Oxygen Evolution

-

Sample Preparation: A suspension of the photosynthetic material is placed in the temperature-controlled chamber of the oxygen electrode.

-

Addition of Electron Acceptor: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide, is added to the suspension.[25] These acceptors can accept electrons from the electron transport chain, allowing for the measurement of PSII activity even when downstream processes are inhibited.

-

Illumination: The sample is illuminated with a known light intensity, and the rate of oxygen evolution is recorded.

-

Inhibitor Addition: this compound or another inhibitor is added to the suspension, and the new rate of oxygen evolution is measured.

-

Data Analysis: The inhibition of oxygen evolution is calculated as the percentage decrease in the rate of oxygen evolution in the presence of the inhibitor compared to the control. The I50 value (the concentration of inhibitor required to cause 50% inhibition) can be determined by measuring the inhibition at a range of inhibitor concentrations.[7]

Data Summary

The following table summarizes the expected effects of this compound on the key parameters measured by the experimental techniques described above.

| Experimental Technique | Parameter | Expected Effect of this compound |

| Chlorophyll a Fluorescence | Fv/Fm | Minimal to slight decrease |

| OJIP Transient | Rapid rise to P-step, disappearance of J-I phase | |

| Thermoluminescence | B-band | Suppression or elimination |

| Q-band | Enhancement | |

| Oxygen Evolution | Rate of O2 Evolution | Inhibition |

Conclusion

This compound is a potent and specific inhibitor of Photosystem II, exerting its herbicidal activity by blocking electron transport at the QB-binding site on the D1 protein. This disruption of a fundamental process in photosynthesis leads to a cascade of events, including the cessation of energy production and the generation of damaging reactive oxygen species, ultimately resulting in plant death. The experimental techniques detailed in this guide provide robust and quantitative methods for elucidating the precise mechanism of action of this compound and other PSII-inhibiting compounds. A thorough understanding of these mechanisms is crucial for the development of new, more effective, and selective herbicides, as well as for fundamental research into the intricate workings of the photosynthetic apparatus.

References

- 1. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InterPro [ebi.ac.uk]

- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Frontiers | Photoinhibition of Photosystem I Provides Oxidative Protection During Imbalanced Photosynthetic Electron Transport in Arabidopsis thaliana [frontiersin.org]

- 12. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5.1 Chlorophyll fluorescence – ClimEx Handbook [climexhandbook.w.uib.no]

- 14. Editorial: Chlorophyll fluorescence analysis in biotic and abiotic stress, volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the alterations of the chlorophyll a fluorescence induction curve after addition of Photosystem II inhibiting herbicides | Semantic Scholar [semanticscholar.org]

- 17. Thermoluminescence [thermoluminescence.psi.cz]

- 18. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermoluminescence investigations on the site of action of o-phthalaldehyde in photosynthetic electron transport | Semantic Scholar [semanticscholar.org]

- 20. Inhibition of photosynthetic electron transport by UV-A radiation targets the photosystem II complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Simetryn Binding Site on the Photosystem II D1 Protein

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the binding site of simetryn, a triazine herbicide, on the D1 protein of Photosystem II (PSII). This compound disrupts photosynthetic electron transport by competitively inhibiting the binding of plastoquinone at the QB niche on the D1 protein.[1] This document delineates the molecular architecture of this binding site, identifies key interacting amino acid residues, and presents detailed methodologies for its characterization. By synthesizing crystallographic data, site-directed mutagenesis studies, and biophysical assays, this guide offers a robust framework for researchers engaged in herbicide development, resistance mechanism studies, and the broader field of photosynthesis research.

Introduction: The D1 Protein as the Achilles' Heel of Photosystem II

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria.[2][3] It catalyzes the light-driven oxidation of water, a fundamental process that sustains the Earth's oxygenic atmosphere.[2] At the heart of PSII lies the reaction center, a heterodimer of the D1 and D2 proteins, which orchestrates the initial charge separation events of photosynthesis.[4]

The D1 protein, encoded by the psbA gene, is not only central to the function of PSII but also represents a critical vulnerability.[5][6] It harbors the binding niche for the secondary plastoquinone electron acceptor, QB.[1][2] The sequential reduction of QB is a crucial step in the photosynthetic electron transport chain. Many classes of herbicides, including the s-triazines like this compound, have been designed to exploit this site.[1][2] These herbicides act as competitive inhibitors, displacing QB from its binding pocket and thereby blocking electron flow, ultimately leading to photooxidative damage and plant death.[1][7]

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Figure 1: Overview of this compound's inhibitory action on the D1 protein within Photosystem II."

The Molecular Architecture of the this compound Binding Niche

The binding site for this compound is a well-defined pocket on the stromal side of the D1 protein, formed by amino acid residues from transmembrane helices IV and V and the connecting loop.[1] While a crystal structure of this compound specifically bound to PSII is not yet available, high-resolution structures of PSII complexed with the structurally similar triazine herbicide, terbutryn, provide profound insights into the key interactions.[8][9]

These studies reveal that the triazine ring of the herbicide lies at the heart of the binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The following amino acid residues of the D1 protein are critical for creating this binding environment:

-

Phenylalanine 255 (Phe255): The phenyl ring of this residue engages in π-π stacking interactions with the triazine ring of the herbicide, providing significant hydrophobic stabilization.[10]

-

Serine 264 (Ser264): The hydroxyl group of this serine residue forms a crucial hydrogen bond with the side chain of the triazine herbicide.[1][11] Mutations at this position are a common cause of triazine resistance in weeds.[10]

-

Leucine 271 (Leu271): This residue contributes to the hydrophobic character of the binding pocket, interacting with the alkyl side chains of the herbicide.[1][11]

-

Histidine 215 (His215): This residue is involved in hydrogen bonding with some PSII-inhibiting herbicides, such as terbutryn and metribuzin.[12][13]

-

Phenylalanine 274 (Phe274): This residue also contributes to the hydrophobic environment of the binding niche.[10]

dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption="Figure 2: Inferred key amino acid interactions at the this compound binding site on the D1 protein."

Impact of D1 Protein Mutations on this compound Binding

Site-directed mutagenesis has been a powerful tool for dissecting the contributions of individual amino acid residues to herbicide binding.[1][11] Mutations in the psbA gene that alter key residues within the QB niche can confer resistance to triazine herbicides. The following table summarizes known mutations and their effects on herbicide binding, which are highly likely to be relevant for this compound.

| Mutation | Effect on Triazine Binding | Rationale | Reference |

| Ser264 -> Gly | High resistance | Loss of a critical hydrogen bond with the herbicide. | [10] |

| Phe274 -> Val | Moderate resistance | Indirectly affects hydrogen bond formation between Ser264 and the herbicide. | [10] |

Experimental Methodologies for Characterizing the this compound-D1 Interaction

A multi-pronged experimental approach is necessary to fully characterize the binding of this compound to the D1 protein. This section provides detailed protocols for key techniques.

Thylakoid Isolation for Herbicide Binding Assays

Causality: The isolation of intact and functionally active thylakoid membranes is the foundational step for in vitro herbicide binding and activity assays. This protocol is designed to minimize damage to the photosynthetic complexes and preserve their native functionality.

Protocol:

-

Harvesting and Homogenization:

-

Harvest fresh, healthy leaves (e.g., spinach, pea) and keep them on ice.

-

Perform all subsequent steps at 4°C in dim light.

-

Grind the leaves in an ice-cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 10 mM NaF, 1 mM ascorbate) using a blender.[14][15]

-

Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[14][15]

-

-

Chloroplast Isolation:

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet the chloroplasts.[15]

-

Gently resuspend the pellet in a wash buffer (similar to the grinding buffer but without ascorbate) and repeat the centrifugation.

-

-

Thylakoid Membrane Isolation:

-

Resuspend the chloroplast pellet in a hypotonic shock buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2 mM MgCl₂) to lyse the chloroplasts and release the thylakoids.[15]

-

Centrifuge at a higher speed (e.g., 4,000 x g for 10 minutes) to pellet the thylakoid membranes.[14]

-

Wash the thylakoid pellet with a storage buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂) and centrifuge again.

-

-

Quantification and Storage:

dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Figure 3: Workflow for the isolation of thylakoid membranes."

Photoaffinity Labeling to Identify Herbicide-Binding Proteins

Causality: Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site upon photoactivation.[16][17] By using a radiolabeled or otherwise tagged azido-analog of a triazine herbicide, the specific protein and even the peptide fragment containing the binding site can be identified.

Protocol:

-

Probe Selection and Preparation:

-

Synthesize an azido-derivative of a triazine herbicide (e.g., azido-atrazine) that is radiolabeled (e.g., with ¹⁴C or ³H).[16] Azido-triazines are used as they are structurally similar to their parent compounds and can be photoactivated to form a highly reactive nitrene that covalently binds to nearby amino acid residues.

-

-

Binding and Photolysis:

-

Incubate isolated thylakoids (from section 3.1) with the radiolabeled azido-herbicide in the dark to allow for binding equilibrium to be reached.

-

As a control for non-specific binding, include a parallel incubation with a large excess of the non-labeled parent herbicide (e.g., this compound or atrazine).

-

Expose the samples to UV light for a defined period to induce covalent cross-linking of the azido-probe to its binding site.[16]

-

-

Protein Separation and Detection:

-

Solubilize the thylakoid membranes and separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins using autoradiography or fluorography.[16] A specifically labeled protein band should be present in the sample without the competitor but absent or significantly reduced in the control sample.

-

-

Binding Site Identification (Optional):

-

Excise the labeled protein band from the gel.

-

Perform enzymatic digestion (e.g., with trypsin) to generate peptide fragments.

-

Separate the peptides by HPLC and identify the radiolabeled peptide(s) by scintillation counting.

-

Sequence the radiolabeled peptide(s) using mass spectrometry to identify the specific amino acid residues that were cross-linked.

-

dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Figure 4: Experimental workflow for photoaffinity labeling."

Chlorophyll a Fluorescence Measurement (OJIP Test) for Assessing Herbicide-Induced Inhibition

Causality: Chlorophyll a fluorescence is a non-invasive probe of PSII activity.[18][19][20] The polyphasic fluorescence rise, known as the OJIP transient, reflects the redox state of the electron acceptors in PSII.[19] Herbicides that block electron flow from QA to QB, like this compound, cause a characteristic change in the OJIP curve, providing a rapid and sensitive measure of their inhibitory activity.[18]

Protocol:

-

Sample Preparation and Dark Adaptation:

-

Use intact leaves or isolated thylakoids.

-

Dark-adapt the samples for at least 20-30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is oxidized).[18]

-

-

Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA).

-

Apply a short, saturating pulse of light to the sample.

-

Record the fluorescence emission over time, typically from microseconds to a few seconds.

-

-

Data Analysis (OJIP Transient):

-

The resulting fluorescence induction curve will show several distinct phases:

-

O (F₀): The initial, minimal fluorescence level when all reaction centers are open.

-

J: An intermediate peak reflecting the accumulation of QA⁻.

-

I: Another intermediate peak.

-

P (Fm): The maximal fluorescence level when all reaction centers are "closed" (QA is fully reduced).

-

-

In the presence of a PSII inhibitor like this compound, the rise from O to J and then to P will be much faster and the overall shape of the curve will be altered, indicating a block in electron transport beyond QA.

-

-

Calculation of IC₅₀ Values:

-

Perform measurements with a range of this compound concentrations.

-

Calculate a parameter that reflects PSII inhibition, such as the variable fluorescence (Fv = Fm - F₀) or the quantum yield of PSII (Fv/Fm).

-

Plot the inhibition of this parameter as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of herbicide that causes 50% inhibition).

-

dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Figure 5: Workflow for assessing herbicide inhibition using chlorophyll a fluorescence."

Conclusion and Future Directions

The binding site of this compound on the D1 protein of Photosystem II is a well-characterized example of a successful herbicide target. The intricate network of hydrogen bonds and hydrophobic interactions within the QB niche provides a high-affinity binding site for triazine herbicides. Understanding the molecular details of this interaction is paramount for the rational design of new herbicides and for managing the evolution of herbicide resistance.

Future research should focus on obtaining a high-resolution crystal structure of PSII with this compound bound to definitively map its interactions. Furthermore, the application of advanced computational modeling and simulation techniques can provide deeper insights into the dynamics of this compound binding and the mechanisms of resistance. The methodologies outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of herbicide-protein interactions and to develop innovative solutions for sustainable agriculture.

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metribuzin resistance in photoautotrophic Chenopodium rubrum cell cultures. Characterization of double and triple mutations in the psbA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting mutations to the plastidial psbA gene of Chlamydomonas reinhardtii without direct positive selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Analysis of the Relation of Electron Transport and ATP Synthesis to the Photodamage and Repair of Photosystem II in Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 11. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agrisera.com [agrisera.com]

- 15. agrisera.com [agrisera.com]

- 16. Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 20. researchgate.net [researchgate.net]

Introduction: Understanding Simetryn's Environmental Profile

An In-Depth Technical Guide to the Ecotoxicology of Simetryn on Non-Target Aquatic Organisms

This compound (N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective, systemic triazine herbicide primarily absorbed through the roots and foliage of target plants[1][2]. Its primary application is in controlling annual grasses and broad-leaved weeds in agricultural settings. Due to its use in agriculture, this compound can enter aquatic ecosystems through pathways such as surface runoff and spray drift, raising concerns about its potential impact on non-target aquatic life[3]. As a member of the triazine family, which includes more extensively studied herbicides like atrazine and simazine, its ecotoxicological profile warrants careful examination. Triazine herbicides are known for their chemical stability and persistence in the environment; this compound has reported soil half-lives of 60-100 days and can persist in water for extended periods[4]. This guide provides a comprehensive technical overview of the known and inferred ecotoxicological effects of this compound on various trophic levels within freshwater ecosystems, grounded in established scientific principles and experimental evidence.

Part 1: Core Mechanism of Action - Inhibition of Photosynthesis

The herbicidal activity of this compound, and triazines in general, stems from a highly specific molecular interaction within photosynthetic organisms. The primary target is the D1 protein of Photosystem II (PSII), a critical component of the electron transport chain located in the thylakoid membranes of chloroplasts[4].

Under normal conditions, a molecule called plastoquinone (PQ) binds to a specific site on the D1 protein. Upon excitation by light energy, PSII facilitates the transfer of an electron to PQ, initiating a chain of events that ultimately produces ATP and NADPH—the energy currencies required for carbon fixation and plant growth. This compound acts as a competitive inhibitor at this PQ-binding site. By occupying this site, it physically blocks the binding of plastoquinone, thereby halting the electron flow from PSII[4]. This interruption of the photosynthetic process starves the plant of energy, leading to oxidative stress and eventual death. Because this mechanism is fundamental to oxygenic photosynthesis, this compound is inherently toxic to all photosynthetic aquatic organisms, including algae and macrophytes.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Field effects of simazine at lower trophic levels--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Simetryn's Effect on Chlorophyll Fluorescence in Plants

Introduction: Unveiling Herbicide Action Through the Lens of Photosynthesis

Simetryn is a selective, systemic herbicide belonging to the s-triazine chemical class, primarily utilized for the control of annual broadleaf weeds and grasses in crops like paddy rice.[1][2] Its efficacy lies in its ability to disrupt the fundamental process of photosynthesis, a mechanism it shares with other triazine herbicides such as atrazine and prometryn.[3][4] this compound is absorbed through both the roots and foliage and translocates within the plant, ultimately inhibiting photosynthesis.[1][2]

For researchers and professionals in plant science and herbicide development, understanding the precise molecular interactions and their physiological consequences is paramount. Chlorophyll a fluorescence analysis has emerged as a powerful, non-invasive, and highly sensitive technique to probe the photosynthetic apparatus in real-time.[5][6][7] It provides a window into the functional integrity of Photosystem II (PSII), the primary target of this compound, allowing for early detection of herbicide-induced stress long before visible symptoms like chlorosis or necrosis appear.[8][9]

This guide provides a detailed examination of the molecular mechanism of this compound and delineates how its action is manifested in specific, quantifiable changes in chlorophyll fluorescence parameters. We will explore the causality behind experimental choices and provide a robust, self-validating protocol for researchers to accurately assess the impact of this compound and other PSII-inhibiting compounds on plant physiology.

The Molecular Mechanism of this compound: A Targeted Disruption of Electron Flow

The primary mode of action for this compound is the potent inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex, which is embedded within the thylakoid membranes of chloroplasts.[2][10]

The Core Interaction:

-

Target Site: this compound specifically targets the D1 protein, a core subunit of the PSII reaction center.[4][11]

-

Competitive Inhibition: It acts as a competitive inhibitor, binding to the plastoquinone-binding niche (the Q_B site) on the D1 protein.[4][11][12] This is the precise location where the mobile electron carrier, plastoquinone (PQ), would normally dock to accept electrons.

-

Electron Transport Blockade: By occupying the Q_{B} site, this compound physically prevents the binding of plastoquinone. This creates a bottleneck, interrupting the electron transport chain and blocking the flow of electrons from the primary quinone acceptor, Q_{A}, to Q_{B}.[4][11][13]

This blockage has immediate and severe downstream consequences. The inability to transfer electrons halts the synthesis of ATP and NADPH, the energy and reducing power essential for carbon fixation. Furthermore, the buildup of highly reduced electron carriers and the excess excitation energy that cannot be used for photochemistry lead to the formation of reactive oxygen species (ROS), causing secondary oxidative damage to cellular components.

Caption: this compound's mechanism of action within Photosystem II.

Principles of Chlorophyll Fluorescence Analysis

When chlorophyll molecules in the light-harvesting antennae of PSII absorb light energy, they enter an excited state. This energy has three potential fates:

-

Photochemistry: The energy is used to drive the separation of charge in the PSII reaction center, initiating the electron transport chain. This is the primary and most desirable pathway.

-

Heat Dissipation (Non-Photochemical Quenching - NPQ): Excess energy is safely dissipated as heat, a crucial photoprotective mechanism.

-

Chlorophyll Fluorescence: A small fraction of the energy is re-emitted as red light.

These three processes are in constant competition. Therefore, any change in the efficiency of photochemistry or heat dissipation will cause a corresponding, inverse change in the yield of chlorophyll fluorescence.[14] This relationship is the foundation of using fluorescence to assess photosynthetic performance. By measuring the intensity of emitted fluorescence, we can deduce the status of the photochemical pathway.

The Signature of this compound on Key Fluorescence Parameters

The blockage of electron transport by this compound causes distinct and predictable changes in several key chlorophyll fluorescence parameters. These parameters are typically measured using a Pulse Amplitude Modulated (PAM) fluorometer.

A. Dark-Adapted Parameters (Measuring Maximum Potential)

Before measurement, the plant sample must be adapted to darkness for at least 20-30 minutes.[15][16] This ensures that all PSII reaction centers are "open" (i.e., Q_{A} is fully oxidized), allowing for the measurement of the maximum potential quantum efficiency of PSII.

-

Minimal Fluorescence (F_{0}): This is the fluorescence level when all PSII reaction centers are open. In this compound-treated plants, the blockage downstream of Q_{A} leads to a rapid reduction of the Q_{A} pool even by the weak measuring light, preventing its full re-oxidation. This causes F_{0} to rise significantly.[14][17]

-

Maximum Fluorescence (F_{m}): Measured during a short, intense pulse of saturating light that temporarily closes all PSII reaction centers (by fully reducing Q_{A}). In acutely treated plants, F_{m} may not change significantly or may slightly decrease.[14][16]

-

Maximum Quantum Yield of PSII (F_{v}/F_{m}): Calculated as (F_{m} - F_{0}) / F_{m}, this is one of the most widely used indicators of plant stress.[9][18][19] For most healthy, unstressed plants, this value is consistently around 0.83. This compound's action causes a dramatic increase in F_{0}, which directly leads to a sharp and significant decrease in the F_{v}/F_{m} ratio.[6][20] This parameter is a robust indicator of photoinhibition and damage to the PSII reaction centers.

B. Light-Adapted Parameters (Measuring Actual Performance)

These measurements are taken while the leaf is actively photosynthesizing under a constant, "actinic" light source. They reflect the actual performance of PSII under operational conditions.

-

Effective Quantum Yield of PSII (Φ_{PSII} or ΔF/F_{m}'): This parameter measures the proportion of absorbed light energy that is actually being used in photochemistry at a given moment.[21][22] this compound's blockage of electron flow means that very little of the absorbed energy can be used photochemically. Consequently, Φ_{PSII} plummets to near-zero values in treated plants. Many researchers have found Φ_{PSII} to be an even more sensitive indicator of PSII-inhibiting herbicide stress than F_{v}/F_{m}.[5][23]

-

Photochemical Quenching (qP): This parameter provides an estimate of the proportion of PSII reaction centers that are photochemically "open".[21][22] Since this compound prevents the re-oxidation of Q_{A}, the reaction centers become chronically "closed" (reduced). This results in a rapid and substantial decrease in qP.[24]

-

Non-Photochemical Quenching (NPQ): This reflects the rate of heat dissipation. When photochemistry is inhibited, the plant must upregulate heat dissipation to protect itself from excess light energy. However, the primary mechanism of NPQ is dependent on the buildup of a proton gradient across the thylakoid membrane, which is itself driven by electron transport. Since this compound blocks electron transport, the formation of this proton gradient is severely impaired. As a result, NPQ is significantly suppressed or collapses entirely in the presence of the herbicide.

-

Electron Transport Rate (ETR): This is a relative measure of the rate of electrons moving through PSII. It is calculated from Φ_{PSII} and the intensity of the actinic light. As this compound directly blocks electron transport, the ETR value decreases dramatically, correlating with the drop in Φ_{PSII}.[24][25]

| Parameter | Description | Expected Effect of this compound | Causal Explanation |

| F_{0} | Minimal fluorescence (dark-adapted) | ↑↑ (Strong Increase) | Blockage at Q_{B} site causes Q_{A} to remain reduced, preventing reaction centers from fully opening.[14][17] |

| F_{v}/F_{m} | Maximum quantum yield of PSII | ↓↓ (Strong Decrease) | The mathematical consequence of a large increase in F_{0}. Indicates severe stress and photoinhibition.[6][20] |

| Φ_{PSII} | Effective quantum yield of PSII | ↓↓↓ (Collapse to near zero) | Electron transport is halted, so absorbed light cannot be used for photochemistry.[5][23] |

| qP | Photochemical quenching | ↓↓ (Strong Decrease) | Reaction centers are stuck in a "closed" (reduced) state as Q_{A} cannot be re-oxidized.[21][24] |

| NPQ | Non-photochemical quenching | ↓↓ (Strong Decrease) | The proton gradient needed to induce heat dissipation cannot be established due to the lack of electron flow. |

| ETR | Electron Transport Rate | ↓↓↓ (Collapse to near zero) | A direct consequence of the physical blockage of the electron transport chain.[24][25] |

Experimental Protocol: A Self-Validating System for Assessing this compound's Impact

This protocol describes a robust method for quantifying the effects of this compound on plant chlorophyll fluorescence using a PAM fluorometer. The inclusion of dose-response and time-course elements makes the system self-validating.

References

- 1. Simetryne | 1014-70-6 [chemicalbook.com]

- 2. rayfull.com [rayfull.com]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]

- 9. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Different Metals on Photosynthesis: Cadmium and Zinc Affect Chlorophyll Fluorescence in Durum Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chlorophyll Fluorescence Imaging for Early Detection of Drought and Heat Stress in Strawberry Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Simetryn's Persistence in Soil: A Technical Guide to Half-Life Determination and Influential Factors

Foreword

Simetryn, a member of the s-triazine class of herbicides, has been utilized in agriculture for its efficacy in controlling a range of weeds. As with any agrochemical, understanding its environmental fate is paramount for sustainable agricultural practices and ecological safety. The persistence of this compound in the soil, quantified by its half-life (DT50), is a critical parameter that dictates its potential for carryover to subsequent crops, off-site mobility, and overall environmental impact. This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the factors governing this compound's half-life in various soil matrices, detailed methodologies for its empirical determination, and an exploration of its degradation kinetics and pathways. The insights presented herein are grounded in established scientific principles and aim to facilitate a deeper understanding of this compound's behavior in the terrestrial environment.

The Crucial Role of Soil in this compound's Degradation

The soil environment is a complex and dynamic system where a multitude of biotic and abiotic processes collectively determine the fate of herbicides like this compound. The half-life of this compound is not an intrinsic property of the molecule itself but is rather a reflection of its interaction with the specific soil environment it enters. A thorough understanding of these interactions is essential for predicting its persistence.

Key Influencing Factors

The degradation rate of this compound in soil is governed by a complex interplay of soil properties, environmental conditions, and the soil's microbial community.

-

Soil Properties:

-

Organic Matter: Soil organic matter (SOM) is a primary driver of this compound sorption. Higher SOM content generally leads to increased adsorption, which can reduce the concentration of this compound in the soil solution, making it less available for microbial degradation or plant uptake. However, SOM also supports a larger and more active microbial population, which can enhance the overall degradation rate.

-

Soil Texture: The relative proportions of sand, silt, and clay define the soil texture and significantly influence this compound's persistence.

-

Clay Content: Clay minerals, with their large surface area and charged surfaces, contribute to the sorption of this compound. Soils with higher clay content may exhibit slower degradation rates due to the increased binding of the herbicide.

-

Sand Content: Sandy soils, characterized by larger particles and lower surface area, tend to have lower adsorptive capacity. This can lead to higher concentrations of this compound in the soil solution, potentially making it more available for degradation, but also more susceptible to leaching.

-

-

pH: Soil pH affects both the chemical stability of this compound and the activity of soil microorganisms. While s-triazines are generally stable under neutral to slightly alkaline conditions, extremes in pH can influence hydrolysis rates. More importantly, soil pH is a critical determinant of the composition and metabolic activity of the microbial communities responsible for biodegradation.

-

-

Environmental Conditions:

-

Temperature: The degradation of this compound, particularly microbial degradation, is highly dependent on temperature. As temperature increases, microbial metabolism and enzymatic activity generally accelerate, leading to a shorter half-life.[1]

-

Moisture: Soil moisture is essential for microbial activity. Optimal moisture levels, typically between 40% and 60% of the soil's maximum water holding capacity, promote the highest rates of biodegradation.[1] Excessively dry or waterlogged conditions can inhibit microbial activity and slow down degradation.[2]

-

-

Microbial Activity:

-

Biodegradation by soil microorganisms, including bacteria and fungi, is the primary mechanism for the dissipation of s-triazine herbicides.[3][4][5] The presence of a diverse and active microbial community adapted to utilizing such compounds as a carbon or nitrogen source is crucial for their breakdown. The rate of microbial degradation is influenced by the factors mentioned above (organic matter, pH, temperature, and moisture).

-

Caption: Interconnected factors influencing this compound's degradation in soil.

Experimental Determination of this compound's Half-Life in Soil

To accurately determine the half-life of this compound, controlled laboratory studies are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a robust framework for such investigations.[6][7]

Laboratory Incubation Study Protocol (Following OECD 307 Principles)

This protocol outlines a standardized approach to measure the aerobic degradation of this compound in different soil types.

Step 1: Soil Collection and Characterization

-

Collect fresh soil samples from the top 0-20 cm layer of the desired locations, avoiding areas with recent pesticide application.

-

For comparative studies, select soils with distinct textures (e.g., sandy loam, silt loam, clay loam).

-

Characterize each soil type for its physicochemical properties:

-

Particle size distribution (sand, silt, clay content)

-

Organic carbon content

-

pH

-

Maximum water holding capacity (WHC)

-

-

Sieve the fresh soil (e.g., through a 2 mm sieve) to ensure homogeneity and remove large debris.

Step 2: Preparation of Test System

-

Adjust the moisture content of each soil to 40-60% of its WHC.

-

Pre-incubate the soils in the dark at the desired temperature (e.g., 20 ± 2 °C) for a period of 7-14 days to allow the microbial community to stabilize.

-

Prepare a stock solution of this compound of known concentration. For studies involving degradation pathways, the use of 14C-labeled this compound is highly recommended to facilitate mass balance calculations.

Step 3: Application of this compound

-

Apply the this compound solution to the soil samples to achieve the desired test concentration. The application should be done as uniformly as possible, for instance, by spraying the solution onto the soil and then mixing thoroughly.

-

Prepare untreated control samples for each soil type.

-

Prepare triplicate samples for each treatment and time point.

Step 4: Incubation

-

Place the treated and control soil samples into incubation vessels (e.g., biometer flasks).

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain soil moisture throughout the experiment by periodic addition of water.

-

If using 14C-labeled this compound, trap evolved 14CO2 in an alkaline solution to quantify mineralization.

Step 5: Sampling and Analysis

-

Collect soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture).

-

Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the concentration of this compound at each time point.

Step 6: Data Analysis and Half-Life Calculation

-

Plot the concentration of this compound against time for each soil type.

-

Assuming first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time.

-

Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Caption: Workflow for determining this compound's half-life in soil.

Degradation Kinetics and Potential Pathways

The degradation of this compound in soil typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. This model is widely used to calculate the DT50, providing a standardized measure of persistence.

While specific degradation pathways for this compound in soil are not extensively detailed in readily available literature, inferences can be drawn from studies on other s-triazine herbicides like ametryn and prometryn. The primary degradation routes are expected to involve microbial-mediated reactions.[8][9]

-

Oxidation of the Methylthio Group: A likely initial step is the oxidation of the methylthio (-SCH3) group to form sulfoxide and subsequently sulfone metabolites.

-

Hydroxylation: The sulfone group can be hydrolyzed, replacing it with a hydroxyl (-OH) group to form hydroxy-simetryn.

-

N-Dealkylation: The ethylamino side chains can be sequentially removed through N-dealkylation, leading to the formation of de-ethylated metabolites.

The complete mineralization of the triazine ring to carbon dioxide and ammonia is a slower process carried out by specialized microorganisms.

Caption: A plausible degradation pathway for this compound in soil.

Summary of this compound Half-Life in Soil

Direct comparative data for the half-life of this compound across different standard soil types (sandy loam, clay, silt loam) under controlled laboratory conditions is scarce in the published literature. Most available studies focus on its dissipation in paddy fields, which represents a more complex system involving water and soil interactions. Therefore, the following table provides a generalized overview based on the principles discussed and data from related compounds. It is crucial to recognize that these values are indicative and can vary significantly based on the specific conditions outlined in this guide.

| Soil Type | Predominant Texture | Organic Matter | Expected Half-Life (DT50) Range | Key Influencing Factors |

| Sandy Loam | Sand | Low to Moderate | Shorter | Lower sorption, higher bioavailability for microbes, but potential for leaching. |

| Silt Loam | Silt | Moderate | Intermediate | Good balance of water retention and aeration, supporting microbial activity. |

| Clay Loam | Clay | Moderate to High | Longer | High sorption to clay and organic matter, reducing bioavailability for degradation. |

| Paddy Soil | Variable | Variable | Variable (Dissipation) | Flooded conditions, anaerobic zones, runoff, and percolation influence persistence. |

Note: The expected half-life ranges are qualitative and intended for comparative purposes. Actual DT50 values must be determined experimentally for specific soils and conditions.

Conclusion and Future Research Directions

The half-life of this compound in soil is a critical, yet variable, parameter that is profoundly influenced by soil properties, environmental conditions, and microbial activity. While the principles governing its degradation are well-understood within the context of s-triazine herbicides, there is a notable lack of specific, comparative data on this compound's persistence in different soil types under standardized laboratory conditions.

Future research should prioritize:

-

Comparative laboratory studies to determine the DT50 of this compound in a range of well-characterized soils (e.g., sandy loam, silt loam, clay loam) following standardized protocols like OECD 307.

-

Identification and quantification of major degradation products in different soil types to fully elucidate the degradation pathway and assess the environmental relevance of its metabolites.

-

Field studies across different climatic regions and soil types to validate laboratory findings and develop more accurate predictive models for this compound's environmental fate.

By addressing these research gaps, a more complete and quantitative understanding of this compound's behavior in the soil environment can be achieved, leading to more informed risk assessments and sustainable use of this herbicide in agriculture.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Indiana Soils:Evaluation and Conservation Online Manual [agry.purdue.edu]

- 3. Simazine biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simazine: Degradation by Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. smithers.com [smithers.com]

- 8. Degradation of Atrazine, Simazine and Ametryn in an arable soil using thermal-activated persulfate oxidation process: Optimization, kinetics, and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution | MDPI [mdpi.com]

Introduction: Simetryn and the Environmental Imperative for its Degradation

An In-Depth Technical Guide to the Photodegradation Rate of Simetryn in Aqueous Solutions

This compound (N²,N⁴-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the s-triazine class, widely used for the pre- and post-emergence control of annual broadleaf weeds and grasses in crops such as rice and sugarcane.[1][2][3][4] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[3][5] Due to its application method and relatively high water solubility (400 mg/L at 20 °C), this compound is prone to contaminating surface and groundwater through runoff and leaching, posing potential risks to non-target aquatic organisms and ecosystems.[3][6] Understanding the environmental fate of this compound is therefore critical, and photodegradation—the breakdown of molecules by light—represents a primary pathway for its natural attenuation in aqueous environments.[7]

This guide provides a comprehensive technical overview of the principles, mechanisms, influencing factors, and experimental methodologies related to the photodegradation of this compound in water. It is designed for researchers and environmental scientists seeking to design, execute, and interpret studies on the photochemical fate of this and similar compounds.

Core Mechanisms and Kinetics of this compound Photodegradation

The photochemical decomposition of this compound in water can proceed through two principal mechanisms: direct and indirect photolysis. The overall degradation process typically follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of this compound.[8][9]

Direct Photolysis

In direct photolysis, the this compound molecule itself absorbs photons from a light source (primarily UV radiation, λ > 290 nm), promoting it to an electronically excited state.[10] This excited state is highly reactive and can undergo molecular rearrangement, fragmentation, or cleavage, leading to degradation products. The efficiency of this process is governed by the molecule's molar absorption coefficient and its quantum yield.

Indirect Photolysis: The Role of Reactive Oxygen Species (ROS)

Indirect photolysis is often the more dominant pathway in natural waters. It is mediated by photosensitizing agents present in the water, such as dissolved organic matter (e.g., humic acids), nitrate ions, or photocatalysts like titanium dioxide (TiO₂).[7][11] These substances absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS). The most significant ROS in herbicide degradation are:

-

Hydroxyl Radicals (•OH): These are extremely powerful and non-selective oxidizing agents (oxidation potential of 2.8 eV) that can rapidly attack and degrade organic pollutants.[12] They are a primary product of advanced oxidation processes (AOPs), such as the UV/H₂O₂ and photo-Fenton systems, which significantly accelerate herbicide degradation.[8][11][13]

-

Superoxide Radical Anions (O₂•⁻): Formed from the interaction between excited sensitizers and oxygen, this radical also contributes to the degradation cascade.[11][14]

The proposed degradation pathways for triazine herbicides like this compound, based on studies of its close analog prometryn, involve several key reactions: hydroxylation, dealkylation (loss of ethyl groups), and dethiomethylation (cleavage of the methylthio group).[15]

Caption: Proposed photodegradation pathways for this compound in aqueous solution.

Key Factors Influencing Photodegradation Rate

The efficiency and rate of this compound photodegradation are not intrinsic properties but are heavily influenced by a range of environmental and experimental parameters. Understanding these factors is crucial for both predicting environmental persistence and designing effective remediation strategies.

| Factor | Effect on Degradation Rate | Causality / Scientific Rationale |

| Light Wavelength & Intensity | Increases with higher intensity and shorter wavelength (UV > Visible) | Higher light intensity provides more photons, increasing the rate of excitation. UV light carries more energy per photon than visible light, which is necessary to break the chemical bonds in this compound or activate photosensitizers.[10][15] |

| pH | Variable; often optimal near neutral or slightly acidic pH | pH affects the chemical speciation of both the herbicide and photosensitizers (like humic acids or iron complexes). It is a critical variable in Fenton and photo-Fenton processes, which are highly efficient for generating •OH radicals.[11][16] |

| Photosensitizers / Photocatalysts | Significant Increase | Substances like hydrogen peroxide (H₂O₂), titanium dioxide (TiO₂), and dissolved organic matter absorb light and generate ROS, initiating indirect photolysis which is often much faster than direct photolysis.[7][8][9] For instance, a combination of a Fe₃O₄/SiO₂/TiO₂ photocatalyst and UV irradiation led to 50% this compound degradation in 60 minutes and complete degradation within 120 minutes.[6][17] |

| Initial Herbicide Concentration | Rate may decrease at very high concentrations | At high concentrations, pollutant molecules can compete for the limited photons or active sites on a photocatalyst, leading to a saturation effect. Additionally, intermediates can absorb light, creating a screening effect that slows the degradation of the parent compound.[18] |

| Water Matrix Composition | Variable (can increase or decrease) | Natural waters contain ions (e.g., carbonate, bicarbonate) that can scavenge •OH radicals, reducing the degradation rate. Conversely, the presence of dissolved organic matter (DOM) can act as a photosensitizer, accelerating the rate.[8][9] |

Experimental Design and Protocols

A robust and self-validating experimental design is paramount for obtaining reliable photodegradation kinetics. The protocol must isolate the photochemical effects from other potential degradation pathways.

Caption: A typical workflow for a laboratory photodegradation kinetics study.

Protocol 1: Bench-Scale Photodegradation Kinetics Study

This protocol describes a standardized method for determining the photodegradation rate constant of this compound under controlled laboratory conditions.

1. Materials & Equipment:

-

This compound analytical standard (≥99% purity)

-

HPLC-grade methanol and water

-

Phosphate buffer solution (e.g., 10 mM, pH 7)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or solar simulator with controlled temperature.

-

Quartz reaction vessels (essential to allow UV transmission)

-

Magnetic stirrer and stir bars

-

Aluminum foil

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Syringe filters (0.22 µm)

2. Experimental Procedure:

-

Step 1: Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in methanol.

-

Step 2: Working Solution Preparation: Prepare the aqueous working solution (e.g., 5 mg/L) by spiking the appropriate volume of stock solution into the buffered water. Causality: Buffering the solution is critical as pH significantly influences degradation rates.[11]

-

Step 3: Reactor Setup: Add a defined volume of the working solution (e.g., 100 mL) to several quartz vessels, each with a small stir bar. Place them in the photoreactor.

-

Step 4: Dark Control: Wrap at least one vessel completely in aluminum foil. This control is crucial to account for any degradation not caused by light (e.g., hydrolysis or adsorption to the vessel walls).[8][9]

-

Step 5: Irradiation and Sampling: Turn on the light source and start a timer. At predetermined intervals (e.g., 0, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) from each vessel (including the dark control).

-

Step 6: Sample Preparation for Analysis: Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. If analysis is not immediate, quench the reaction by adding an equal volume of methanol or storing it in the dark at 4°C.

-

Step 7: HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

3. Data Analysis:

-

Confirm that the concentration in the dark control remains constant. If it decreases, this indicates other loss pathways that must be accounted for.

-

Assuming first-order kinetics, plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) against time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.

-

The data should yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k.

Protocol 2: Determination of Quantum Yield (Φ)

The quantum yield is a fundamental measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules degraded to the number of photons absorbed.

1. Rationale: Determining Φ requires a chemical actinometer—a compound with a known quantum yield that can be irradiated simultaneously with the target compound (this compound) to accurately measure the photon flux of the light source.[19] This protocol uses a comparative method with a well-characterized actinometer.

2. Materials & Equipment:

-

Same as Protocol 1, plus:

-

Chemical actinometer (e.g., p-nitroanisole/pyridine (PNA/PYR) or ferrioxalate).[19]

-

Monochromatic light source (e.g., a lamp with bandpass filters) or a polychromatic lamp with known spectral output.

-

UV-Vis Spectrophotometer.

3. Experimental Procedure:

-

Step 1: Molar Absorptivity: Determine the molar absorption spectra (ε) for both this compound and the chosen actinometer across the wavelength range of the light source.

-

Step 2: Parallel Irradiation: Prepare separate, optically dilute solutions of this compound and the actinometer. Irradiate them in parallel under identical conditions (same light source, geometry, temperature, and stirring).

-

Step 3: Kinetic Analysis: Monitor the degradation of both compounds over time, as described in Protocol 1, to determine their respective first-order rate constants (kthis compound and kactinometer).

-

Step 4: Quantum Yield Calculation: The quantum yield of this compound (Φthis compound) at a specific wavelength (λ) can be calculated using the following equation:

Φthis compound = Φactinometer × (kthis compound / kactinometer) × (Σ εactinometer,λ / Σ εthis compound,λ)

Where Σ ελ is the molar absorption coefficient integrated over the emission spectrum of the lamp.

4. Self-Validation: The trustworthiness of this measurement relies on the accuracy of the actinometer's known quantum yield and the precise control of experimental conditions to ensure both solutions receive the same photon flux.[19]

Degradation Products and Ecotoxicological Implications

A critical aspect of photodegradation studies is the identification of transformation products (TPs) and the assessment of their toxicity. Complete mineralization to CO₂, water, and inorganic ions is the ideal outcome, but often, stable and potentially harmful intermediates are formed.[6][17]

Studies on similar triazines have shown that initial degradation products can sometimes exhibit higher toxicity than the parent compound.[17][20] For example, during the photocatalytic degradation of prometryn, a temporary increase in phytotoxicity was observed, suggesting the formation of more toxic intermediates before their eventual breakdown.[6][17] Therefore, a complete environmental risk assessment requires coupling chemical analysis (e.g., LC-MS/MS to identify TPs) with biological assays (e.g., algae or daphnia toxicity tests) to evaluate the overall detoxification of the water.[20]

Conclusion

The photodegradation rate of this compound in aqueous solutions is a complex process governed by first-order kinetics and influenced by a multitude of factors, including light conditions, water chemistry, and the presence of photosensitizing substances. Indirect photolysis mediated by hydroxyl radicals is a particularly efficient degradation pathway. Rigorous, controlled experimental studies are essential to accurately determine kinetic parameters like rate constants and quantum yields. Future research should continue to focus on identifying the full range of transformation products and assessing their ecotoxicological impact to ensure a comprehensive understanding of this compound's environmental fate and to develop effective water remediation technologies.

References

- 1. smagrichem.com [smagrichem.com]

- 2. sipcam-oxon.com [sipcam-oxon.com]

- 3. rayfull.com [rayfull.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Photodegradation of triazine herbicides in aqueous solutions and natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ecetoc.org [ecetoc.org]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of surfactants by hydroxyl radicals photogenerated from hydroxoiron(iii) complexes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The impact of operational factors on degradation of formaldehyde as a human carcinogen using Ag3 PO4 /TiO2 photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi | Semantic Scholar [semanticscholar.org]

CAS number 1014-70-6 toxicological profile

An In-depth Technical Guide to the Toxicological Profile of CAS Number 1014-70-6: Simetryn

Foreword